molecular formula C11H21NO B12921885 2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro- CAS No. 103763-31-1

2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro-

Katalognummer: B12921885
CAS-Nummer: 103763-31-1
Molekulargewicht: 183.29 g/mol
InChI-Schlüssel: FTFWBKLYVBXCTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butylhexahydro-2H-isoxazolo[2,3-a]pyridine is a heterocyclic compound that features a fused isoxazole and pyridine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butylhexahydro-2H-isoxazolo[2,3-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a butyl-substituted amine with a suitable isoxazole precursor under cyclization conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 2-Butylhexahydro-2H-isoxazolo[2,3-a]pyridine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butylhexahydro-2H-isoxazolo[2,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the isoxazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Butylhexahydro-2H-isoxazolo[2,3-a]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Butylhexahydro-2H-isoxazolo[2,3-a]pyridine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Pyridine: A six-membered aromatic ring with one nitrogen atom.

    Isoxazolo[4,5-b]pyridine: Another fused ring system with different substitution patterns.

Uniqueness

2-Butylhexahydro-2H-isoxazolo[2,3-a]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties compared to other similar compounds .

Eigenschaften

CAS-Nummer

103763-31-1

Molekularformel

C11H21NO

Molekulargewicht

183.29 g/mol

IUPAC-Name

2-butyl-3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridine

InChI

InChI=1S/C11H21NO/c1-2-3-7-11-9-10-6-4-5-8-12(10)13-11/h10-11H,2-9H2,1H3

InChI-Schlüssel

FTFWBKLYVBXCTR-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1CC2CCCCN2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.